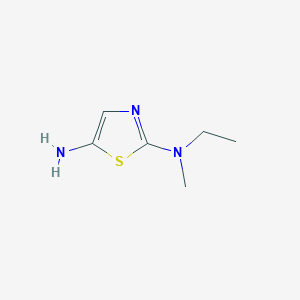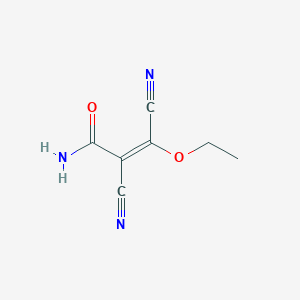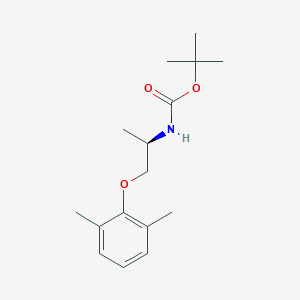
tert-Butyl (R)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(2,6-dimethylphenoxy)propan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding carbonyl compounds, while reduction results in the formation of amines or alcohols .
Applications De Recherche Scientifique
tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other fine chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group, which makes it resistant to hydrolysis under mild conditions. The compound can be selectively cleaved under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ®-(1-phenoxypropan-2-yl)carbamate
- tert-Butyl ®-(1-(4-methylphenoxy)propan-2-yl)carbamate
Uniqueness
tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is unique due to its specific steric and electronic properties imparted by the 2,6-dimethylphenoxy group. This makes it particularly useful in reactions where selective protection and deprotection of amines are required .
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18)/t13-/m1/s1 |
Clé InChI |
CDMSVSKVLSAQQB-CYBMUJFWSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



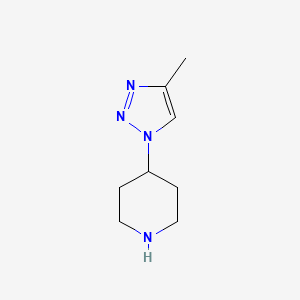
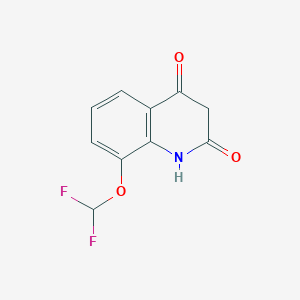
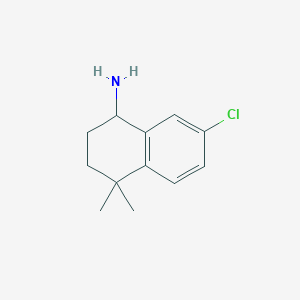

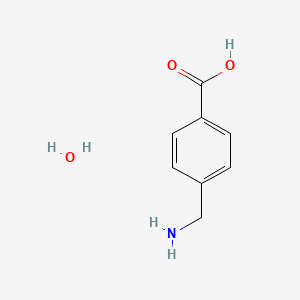

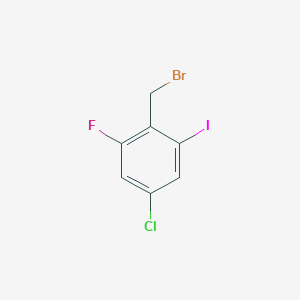
![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

